molecular formula C4H9Cl2N3 B1344718 (1H-pyrazol-3-yl)methanamine dihydrochloride CAS No. 1037237-32-3

(1H-pyrazol-3-yl)methanamine dihydrochloride

Cat. No.: B1344718
CAS No.: 1037237-32-3
M. Wt: 170.04 g/mol
InChI Key: ZQIIUAXAEOUVGI-UHFFFAOYSA-N
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Description

(1H-Pyrazol-3-yl)methanamine dihydrochloride (CAS: 1037237-32-3) is a pyrazole-derived amine salt with a molecular formula of C₄H₉Cl₂N₃ and a molecular weight of 182.05 g/mol . It serves as a versatile building block in medicinal chemistry, particularly in the synthesis of heterocyclic compounds and receptor-targeted molecules. The dihydrochloride salt enhances aqueous solubility, making it suitable for biological assays and pharmaceutical formulations.

Properties

IUPAC Name

1H-pyrazol-5-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.2ClH/c5-3-4-1-2-6-7-4;;/h1-2H,3,5H2,(H,6,7);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIIUAXAEOUVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630099
Record name 1-(1H-Pyrazol-5-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037237-32-3
Record name 1-(1H-Pyrazol-5-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Parameters

  • Temperature : Reactions are often conducted at elevated temperatures (e.g., 80–100°C) to facilitate cyclization and amination steps.
  • Solvent : Common solvents include ethanol, methanol, or dimethylformamide (DMF), chosen based on solubility and reactivity.
  • Catalysts : Acid catalysts like HCl or Lewis acids may be used to enhance reaction rates.

Optimization Strategies

  • Adjusting stoichiometry of reactants (e.g., hydrazine:dicarbonyl ratio) ensures complete conversion.
  • Monitoring pH during dihydrochloride formation prevents over-acidification, which could degrade the product.

Example Synthesis Protocol

Step Reagents & Conditions Outcome
1 Hydrazine hydrate + ethyl acetoacetate in ethanol under reflux Formation of pyrazole ring
2 Pyrazole + formaldehyde + ammonia at 80°C in aqueous solution Functionalization to methanamine
3 Methanamine derivative + HCl in ethanol Formation of dihydrochloride salt

Notes on Yield and Purity

  • Typical yields range from 70% to 90%, depending on reaction conditions.
  • Purification methods include recrystallization from ethanol or column chromatography.
  • Analytical techniques like NMR (¹H and ¹³C), IR spectroscopy, and melting point determination confirm product identity and purity.

Challenges in Synthesis

  • Side Reactions :
    • Uncontrolled reaction conditions may lead to polymerization or over-substitution.
  • Purity Issues :
    • Impurities from incomplete reactions or byproducts require careful purification.
  • Scalability :
    • Laboratory-scale methods may need adaptation for industrial production, such as continuous flow synthesis for efficiency.

Chemical Reactions Analysis

Types of Reactions: (1H-pyrazol-3-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

"(1H-pyrazol-3-yl)methanamine dihydrochloride" and its derivatives have a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. The pyrazole ring, a key feature of these compounds, is known for its diverse biological properties, allowing them to interact with molecular targets in biological systems, such as enzymes or receptors, and modulating their activity.

Scientific Research Applications

This compound serves as a versatile building block for synthesizing complex molecules and as a ligand in coordination chemistry. Pyrazole derivatives have demonstrated anti-inflammatory activity in animal models, with compounds containing electron-donating methyl and halogen functional groups showing greater activity .

ApplicationDescription
Chemistry Building block in synthesizing complex molecules. Ligand in coordination chemistry. Formation of substituted pyrazole derivatives via substitution.
Biology Potential as a bioactive molecule with antimicrobial or anticancer properties.antiparasitic activity against protozoa such as Trypanosoma cruzi, T. brucei brucei, T. b. rhodesiense, and Leishmania infantum .
Medicine Potential therapeutic applications, including as a precursor for drug development.Explored for diagnostic imaging purposes.
Pharmaceutical Development Pyrazole derivatives are investigated for pharmaceutical development.Pyrazoles are used as anti-inflammatory and anticancer agents .
Industry Production of specialty chemicals and materials.
Reactions Capable of oxidation, leading to the formation of imines or nitriles. Can undergo reduction, resulting in the formation of secondary or tertiary amines.

This compound has potential biological activities, particularly in antimicrobial and anticancer research. Studies suggest that similar compounds can exhibit a range of activities, making them candidates for pharmacological studies and potential therapeutic uses. 1,3-diarylpyrazoles have displayed activity against various microorganisms . A series of 1,3-diarylpyrazoles have displayed promising antiparasitic activities .

Mechanism of Action

The mechanism of action of (1H-pyrazol-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Homologs

(1H-Pyrazol-5-yl)methanamine Hydrochloride (CAS: 1196153-72-6)
  • Structure : Differs in the position of the amine group (5-position vs. 3-position on the pyrazole ring).
  • Properties : Reduced steric hindrance at the 5-position may enhance binding affinity in certain biological targets .
  • Applications : Used in kinase inhibitor development due to its distinct electronic profile.
[2-(1H-Pyrazol-3-yl)ethyl]amine Dihydrochloride (CAS: 138-92-1)
  • Structure : Ethylamine spacer instead of methanamine.
  • Properties : Increased lipophilicity (logP ~0.8 vs. ~0.3 for the target compound) improves membrane permeability .
  • Applications : Explored in central nervous system (CNS) drug discovery.

Substituted Pyrazole Derivatives

[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methanamine Hydrochloride (CAS: 1193389-54-6)
  • Structure : Incorporates a 3-chlorophenyl substituent on the pyrazole ring.
  • Properties: Molecular weight: 244.12 g/mol (vs. 182.05 g/mol for the target compound).
  • Applications : Investigated as a lead compound in antimicrobial and anticancer research.
[1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine Dihydrochloride (CAS: 2171989-68-5)
  • Structure : Features a methyl group and pyridinyl substituent.
  • Properties: Basic nitrogen in the pyridine ring increases solubility in polar solvents. Potential for dual hydrogen bonding in receptor interactions .
  • Applications : Studied in protease inhibitor design.

Fused-Ring Analogues

(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine Dihydrochloride (CAS: 1955548-05-6)
  • Structure : Fused pyrrolo-pyrazole ring system.
  • Properties: Molecular weight: 210.10 g/mol (higher rigidity due to fused rings). Improved metabolic stability compared to monocyclic pyrazoles .
  • Applications : Explored in cardiovascular and neuroprotective therapies.

Biological Activity

(1H-pyrazol-3-yl)methanamine dihydrochloride is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈Cl₂N₄, with a molecular weight of approximately 210.10 g/mol. The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous solutions, which is beneficial for biological assays and applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or modulator , influencing biochemical pathways associated with different diseases. The specific mechanisms depend on the target molecules involved:

  • Enzyme Inhibition : The compound may inhibit the activity of specific enzymes, thereby altering metabolic pathways.
  • Receptor Modulation : It can interact with receptors to modify their function, potentially leading to therapeutic effects in various conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can enhance the efficacy of antibiotics against resistant bacterial strains, including Acinetobacter baumannii, suggesting its potential role as an antibiotic adjuvant .

Antitumor Activity

The compound has been investigated for its antitumor effects. It shows promise in inhibiting cancer cell proliferation through various mechanisms, including inducing apoptosis in cancer cells. Structure-activity relationship (SAR) studies have highlighted the importance of specific functional groups in enhancing its cytotoxic activity against different cancer cell lines .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective potential of this compound. Its structural similarity to other biologically active molecules suggests it may be effective in treating neurological disorders by modulating neurotransmitter systems .

Research Findings and Case Studies

Several studies have explored the biological effects of this compound:

Study Focus Findings
Antimicrobial ActivityDemonstrated enhanced efficacy against resistant strains when used with antibiotics.
Antitumor ActivityShowed significant cytotoxic effects on various cancer cell lines; SAR indicated key functional groups for activity.
Neuroprotective EffectsSuggested modulation of neurotransmitter systems; potential application in treating neurodegenerative diseases.

Q & A

Q. Optimization Tips :

  • Monitor pH during salt formation to avoid over-protonation.
  • Use catalytic agents (e.g., triethylamine) to suppress side reactions.
  • Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to improve yield .

Basic: What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Methodological Answer :
A multi-technique approach is essential:

Technique Purpose Key Parameters
1H/13C NMR Confirm core structureChemical shifts for pyrazole protons (δ 6.5–7.5 ppm) and amine protons (δ 1.5–3.0 ppm) .
HPLC Assess purityC18 column, 0.1% TFA in H2O/MeCN gradient, retention time ~8–12 min .
X-ray Crystallography Resolve stereochemistrySHELX software for refinement; compare bond lengths/angles to literature (e.g., C-N bond: ~1.47 Å) .
Elemental Analysis Verify stoichiometryMatch calculated vs. observed %C, %H, %N (tolerance ±0.3%) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for pyrazole-based amine derivatives in enzyme inhibition studies?

Methodological Answer :
Discrepancies in IC50 or binding affinity often arise from assay conditions or compound stability. Steps to address this:

Validate Assay Conditions :

  • Standardize buffer pH (e.g., 7.4 for physiological mimicry) and temperature (25°C vs. 37°C).
  • Use positive controls (e.g., known LOXL2 inhibitors like (2-Chloropyridin-4-yl)methanamine hydrochloride, IC50 = 126 nM ).

Assess Compound Stability :

  • Pre-incubate the compound in assay buffers and analyze degradation via LC-MS.
  • Adjust storage conditions (e.g., –20°C under N2) if decomposition is observed .

Orthogonal Assays :

  • Compare enzymatic activity (e.g., LOXL2 inhibition) with cellular assays (e.g., fibrosis models) to confirm target engagement .

Advanced: What strategies are recommended for assessing the stability of this compound under varying physiological conditions?

Q. Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typically >150°C for hydrochloride salts) .
  • pH-Dependent Stability :
    • Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor via HPLC for degradation products (e.g., free amine or pyrazole derivatives) .
  • Light Sensitivity :
    • Expose to UV-Vis light (300–400 nm) and track photodegradation using UV spectroscopy .
  • Humidity Tests :
    • Store at 75% relative humidity; clumping or color changes indicate hygroscopicity .

Q. Mitigation Strategies :

  • Use amber vials for light-sensitive compounds.
  • Lyophilize for long-term storage .

Basic: How should researchers design experiments to study the coordination chemistry of (1H-pyrazol-3-yl)methanamine derivatives with metal ions?

Q. Methodological Answer :

  • Ligand Synthesis : Modify the amine group with chelating motifs (e.g., crown ethers or carboxylates) .
  • Titration Studies :
    • Use UV-Vis or fluorescence spectroscopy to monitor metal-ligand binding (e.g., Cu2+ quenching at λ = 280 nm) .
  • X-ray Crystallography : Co-crystallize with metal salts (e.g., ZnCl2 or FeSO4) to determine coordination geometry .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in biological systems?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) Simulations : Model interactions with enzyme active sites (e.g., LOXL2) using software like GROMACS .
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability, logP, and metabolic pathways .

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